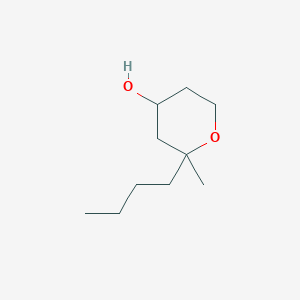
1H-Indene-1,3(2H)-dione, 2-(2,6-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an indene-dione structure. The compound’s unique structure imparts specific chemical properties that make it valuable in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,6-dichlorobenzaldehyde with indan-1,3-dione under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one: Shares a similar phenyl ring structure with chlorine substitutions but differs in the indene-dione moiety.
2,6-Dichlorophenol: Contains the same dichlorophenyl group but lacks the indene-dione structure.
Uniqueness
2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific combination of the dichlorophenyl group and the indene-dione moiety. This unique structure imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activities that are not observed in similar compounds.
属性
CAS 编号 |
55994-28-0 |
|---|---|
分子式 |
C15H8Cl2O2 |
分子量 |
291.1 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-6-3-7-11(17)12(10)13-14(18)8-4-1-2-5-9(8)15(13)19/h1-7,13H |
InChI 键 |
MOIHUCBXEPXBAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
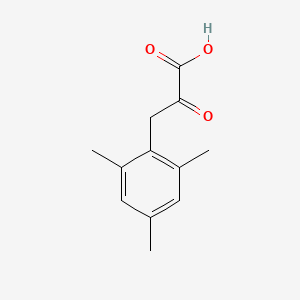
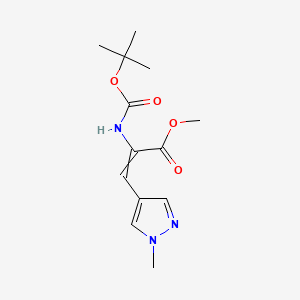
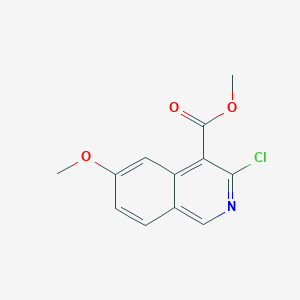
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
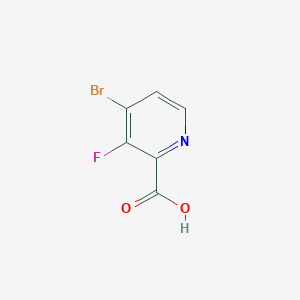
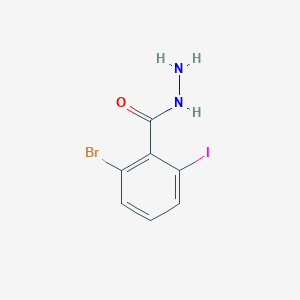
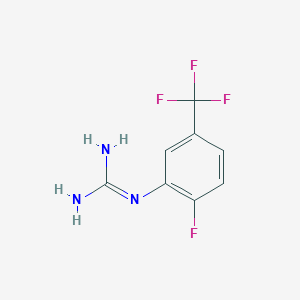

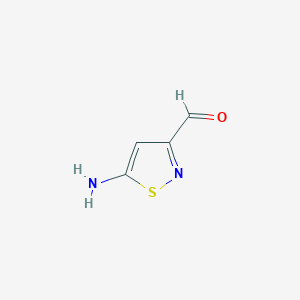
![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
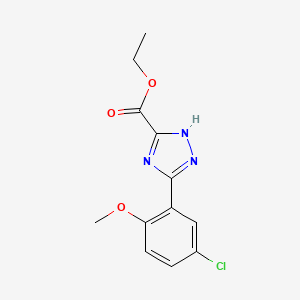
![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)
